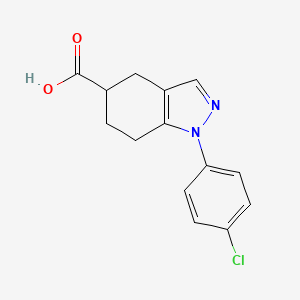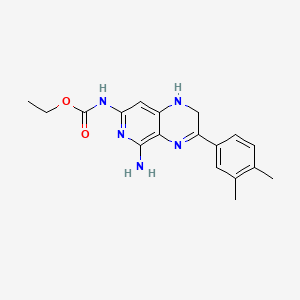
Fmoc-D-Ala(a-cyclopropyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids is carried out using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as crystallization, recrystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反応の分析
Types of Reactions
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
科学的研究の応用
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various applications in biochemistry and molecular biology.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties.
作用機序
The mechanism of action of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID involves:
Protection of Amino Groups: The Fmoc group protects the amino group from unwanted reactions during peptide synthesis.
Facilitation of Peptide Bond Formation: The protected amino acid can be coupled with other amino acids to form peptide bonds.
Deprotection: The Fmoc group can be removed to reveal the free amino group, allowing further reactions to occur.
類似化合物との比較
Similar Compounds
®-3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-METHOXYPHENYL)PROPANOIC ACID: Similar in structure but with a methoxyphenyl group instead of a cyclopropyl group.
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-PHENYLPROPANOIC ACID: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.
特性
分子式 |
C21H21NO4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m1/s1 |
InChIキー |
SBWCIRABWAINIK-OAQYLSRUSA-N |
異性体SMILES |
C[C@@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
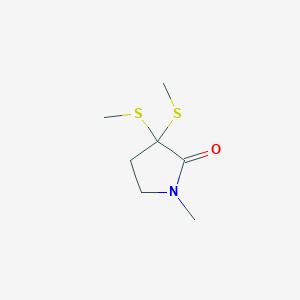
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
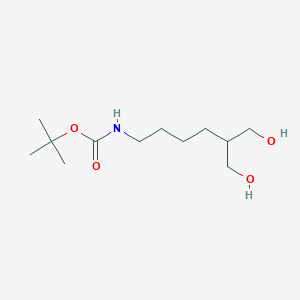

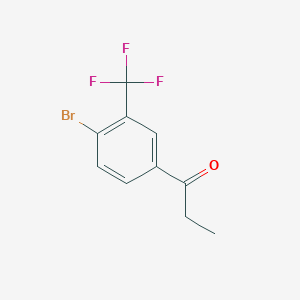


![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)
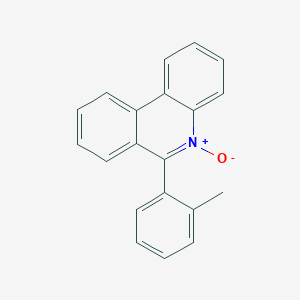
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)
![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
